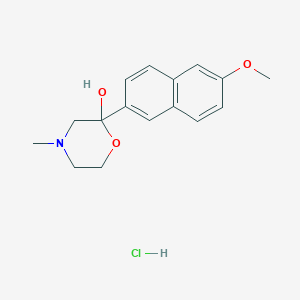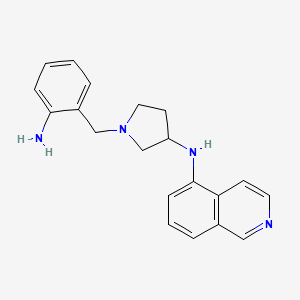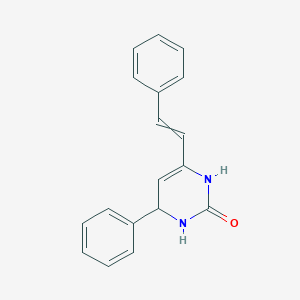![molecular formula C10H13N5 B12537446 4-[(1-Ethyl-1H-tetrazol-5-yl)methyl]aniline CAS No. 689251-72-7](/img/structure/B12537446.png)
4-[(1-Ethyl-1H-tetrazol-5-yl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1-Ethyl-1H-tetrazol-5-yl)methyl]aniline is an organic compound that features a tetrazole ring attached to an aniline moiety. Tetrazoles are known for their diverse biological applications and are often used in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids . The presence of the tetrazole ring imparts unique chemical properties to the compound, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 4-[(1-Ethyl-1H-tetrazol-5-yl)methyl]aniline typically involves the formation of the tetrazole ring followed by its attachment to the aniline moiety. One common synthetic route involves the reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes [3+2] cycloaddition with dicyandiamide and sodium azide . Industrial production methods may involve microwave-assisted reactions to enhance yield and reduce reaction times .
Chemical Reactions Analysis
4-[(1-Ethyl-1H-tetrazol-5-yl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the tetrazole ring or the aniline moiety, depending on the reagents used.
Substitution: The compound can undergo substitution reactions, particularly at the aniline moiety, where different substituents can be introduced.
Common reagents used in these reactions include strong oxidizers, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
4-[(1-Ethyl-1H-tetrazol-5-yl)methyl]aniline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(1-Ethyl-1H-tetrazol-5-yl)methyl]aniline involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzyme active sites and inhibit their activity . This interaction is facilitated by the electron-donating and electron-withdrawing properties of the tetrazole ring, which stabilize the compound’s binding to its targets .
Comparison with Similar Compounds
4-[(1-Ethyl-1H-tetrazol-5-yl)methyl]aniline can be compared with other tetrazole-containing compounds, such as:
4-(5-methyl-1H-tetrazol-1-yl)aniline: Similar structure but with a methyl group instead of an ethyl group.
1-(cyclohexyloxycarbonyloxy)ethyl 2-ethoxy-1-[[2’-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole: A more complex structure with additional functional groups.
The uniqueness of this compound lies in its specific combination of the tetrazole ring and the aniline moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
689251-72-7 |
|---|---|
Molecular Formula |
C10H13N5 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
4-[(1-ethyltetrazol-5-yl)methyl]aniline |
InChI |
InChI=1S/C10H13N5/c1-2-15-10(12-13-14-15)7-8-3-5-9(11)6-4-8/h3-6H,2,7,11H2,1H3 |
InChI Key |
WSSVQHLTADMPBY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=N1)CC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



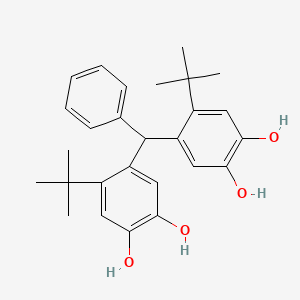
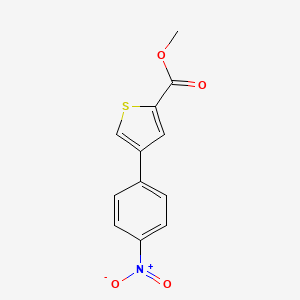
silane](/img/structure/B12537380.png)
![9-[Diazo(4-ethynyl-2,6-dimethylphenyl)methyl]-10-phenylanthracene](/img/structure/B12537394.png)
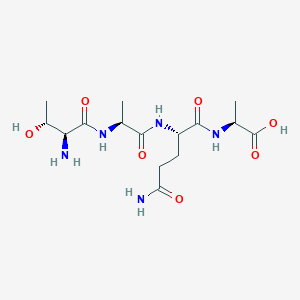
![2-[4-[4-(Piperidine-1-carbonyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12537413.png)
![2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonylacetic acid](/img/structure/B12537417.png)
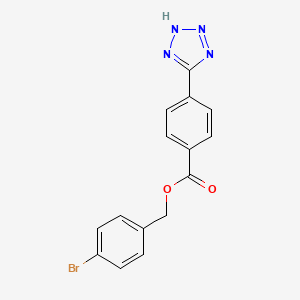
![1-[(1S)-1-Phenylethyl]-5-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-imidazole](/img/structure/B12537427.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-3-methyl-, 7-oxide](/img/structure/B12537429.png)
